Azacyclonol hydrochloride

描述

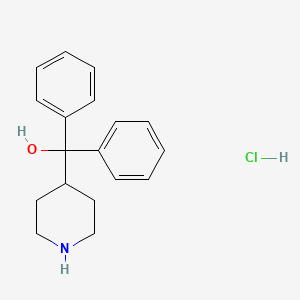

盐酸氮环醇,也称为二苯甲醇哌啶盐酸盐,是一种化学式为C18H21NO·HCl 的化合物。它是哌丙醇的异构体,以其轻微的抑制作用而闻名。 盐酸氮环醇最初于 20 世纪 50 年代中期在欧洲被引入用于治疗精神分裂症,因为它能够减弱人类 LSD 和麦角碱的致幻作用 .

化学反应分析

Coupling Reactions with Cyclopropyl Aryl Ketones

Azacyclonol hydrochloride reacts with cyclopropyl aryl ketones (e.g., 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile) under heated conditions to form intermediates for fexofenadine. This reaction is solvent-free or uses minimal solvent to enhance efficiency:

| Reactants | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| Azacyclonol + Compound V-A (nitrile) | 150–180°C, 4–22 h | LiClO₄ | 42–69% | |

| Azacyclonol + Compound V-B (amide) | 145°C, 11 h | CaCl₂ | 84% |

Key Observations :

-

Solvent Role : Toluene or p-xylene (1–10 wt%) minimizes azacyclonol sublimation at high temperatures .

-

Catalyst Impact : LiClO₄ improves reaction rates by polarizing the carbonyl group, facilitating nucleophilic attack by azacyclonol .

Reaction with Bromoketone Derivatives

Direct alkylation of azacyclonol with bromoketones (e.g., γ-bromo ketones) is challenging due to base-catalyzed reverse reactions. Optimized conditions include:

| Reactants | Conditions | Additives | Outcome | Source |

|---|---|---|---|---|

| Azacyclonol + Bromoketone | 100°C, toluene, 2 h | K₂CO₃ | Precipitate formation |

Mechanistic Insight :

Azacyclonol’s piperidine nitrogen acts as a base, promoting retro-aldol cleavage of intermediates. This necessitates controlled stoichiometry and inert solvents .

Salt Formation and Purification

This compound is often converted to fexofenadine hydrochloride via salt metathesis:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Fexofenadine sodium → HCl salt | MeOH/H₂O, HCl (pH ~2), 0°C | 84% |

Procedure :

Fexofenadine sodium salt is acidified with concentrated HCl, cooled, and crystallized to obtain the hydrochloride form .

Stability and Side Reactions

科学研究应用

Treatment of Chronic Schizophrenia

A notable application of azacyclonol hydrochloride is in the treatment of chronic schizophrenia. A double-blind controlled study demonstrated that patients receiving azacyclonol experienced significant improvements in symptoms such as hallucinations and delusions compared to those on placebo. Specifically, 61 out of 89 patients treated with azacyclonol showed improvement, while only 28 did in the placebo group .

Case Study Example:

- Patient Demographics: 89 chronic schizophrenia patients.

- Dosage: 100 mg administered four times daily.

- Results: Significant reduction in hallucinations and delusions; no serious side effects reported.

Management of Alcohol-Induced Hallucinations

Azacyclonol has also been studied for its effectiveness in treating hallucinations related to chronic alcoholism. In a trial involving 100 patients with acute complications from alcoholism, 60 patients who experienced hallucinations reported rapid recovery after treatment with azacyclonol. This suggests its utility in acute psychiatric settings .

Case Study Example:

- Patient Demographics: 100 chronic alcoholics with acute complications.

- Dosage: 100 mg tablet four times a day.

- Results: 60 patients improved significantly; established rapport for further treatment.

Comparative Efficacy

To better understand the efficacy of azacyclonol, a comparative analysis with other antipsychotic medications can be beneficial. The following table summarizes key findings from various studies:

作用机制

盐酸氮环醇通过与组胺 H1 受体相互作用来发挥其作用,组胺 H1 受体负责介导超敏反应和过敏反应。 它通过阻断麦角碱对周围组织的影响以及稳定膜抵抗低渗性休克来减少精神病患者的幻觉 .

相似化合物的比较

盐酸氮环醇与非那根和特非那定等化合物相似,这些化合物是用于治疗过敏症的抗组胺药。盐酸氮环醇在减轻幻觉和轻微的抑制作用方面具有独特的特性。其他类似的化合物包括:

哌丙醇: 一种具有精神兴奋作用的异构体。

特非那定: 一种抗组胺药,其主要的活性代谢产物为氮环醇

盐酸氮环醇因其独特的药理学特征及其作为合成其他重要化合物的前驱体而脱颖而出。

生物活性

Azacyclonol hydrochloride, also known as γ-pipradrol, is a compound that has garnered attention for its diverse biological activities, particularly in the context of psychiatric disorders and potential anticancer effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical studies, and emerging research findings.

- Molecular Formula : C₁₈H₂₁NO·HCl

- Molar Mass : 303.826 g/mol

- Chemical Structure : Azacyclonol is characterized by a piperidine ring and two phenyl groups, contributing to its unique pharmacological profile .

Pharmacological Profile

Azacyclonol is primarily recognized as an ataractive agent , which means it can diminish hallucinations and other psychotic symptoms. It was initially introduced in Europe in the mid-1950s for treating schizophrenia due to its ability to reduce the subjective effects of hallucinogens like LSD and mescaline. However, its clinical effectiveness has been mixed, leading to limited adoption .

The precise mechanism of action for azacyclonol is not fully understood, but it is believed to interact with various neurotransmitter systems, including:

- Dopaminergic Pathways : Modulating dopamine levels may help alleviate psychotic symptoms.

- Serotonergic Activity : Potentially influencing serotonin receptors could contribute to its effects on mood and perception.

Clinical Studies

Several clinical trials have assessed the efficacy of this compound in treating psychotic disorders:

- Study on Chronic Schizophrenia :

- Treatment of Alcoholic Hallucinations :

Summary of Clinical Findings

| Study Focus | Participants | Treatment Group | Placebo Group | Key Outcomes |

|---|---|---|---|---|

| Chronic Schizophrenia | 89 | 61 | 28 | Significant reduction in hallucinations |

| Acute Alcoholic Hallucinations | 100 | 75 | N/A | 60 recovered quickly from hallucinations |

Emerging Research

Recent studies have begun exploring additional therapeutic applications for this compound beyond psychiatric disorders:

- Anticancer Activity : Preliminary research indicates that azacyclonol may inhibit reactive oxygen species (ROS) derived from NADPH oxidase in human lung cancer cells (A549), suggesting potential use in cancer therapy .

- Mechanisms of Action in Cancer :

Case Studies

Two notable case studies illustrate the effectiveness of azacyclonol in clinical practice:

-

Case Study A :

- A patient with chronic schizophrenia exhibited significant improvement in psychotic symptoms after a regimen including azacyclonol, leading to better management of daily activities.

-

Case Study B :

- In a cohort of alcohol-dependent individuals experiencing severe hallucinations, azacyclonol facilitated rapid symptom resolution, allowing for subsequent therapeutic interventions.

属性

IUPAC Name |

diphenyl(piperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRAWKGGVUCSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115-46-8 (Parent) | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90170867 | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-50-1 | |

| Record name | 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclonol hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-4-methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACYCLONOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BXX0XNP9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。